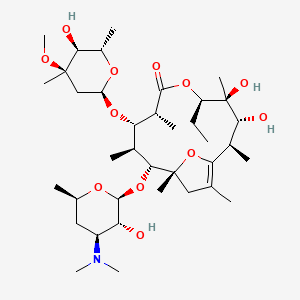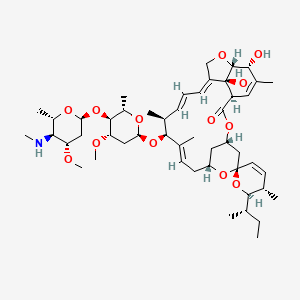
Enciprazine
Overview
Description
Enciprazine is a compound belonging to the phenylpiperazine class, known for its anxiolytic and antipsychotic properties. Despite its promising pharmacological profile, it was never marketed. This compound exhibits high affinity for the alpha-1 adrenergic receptor and the 5-hydroxytryptamine 1A receptor, among other sites .
Mechanism of Action
Target of Action
Enciprazine, also known by its developmental code names WY-48624 and D-3112, is an anxiolytic and antipsychotic of the phenylpiperazine class . It shows high affinity for the α1-adrenergic receptor and 5-HT1A receptor . These receptors play crucial roles in the regulation of mood and anxiety.
Mode of Action
This compound acts as an agonist at the 5-HT1A receptor and an antagonist at the α1-adrenergic receptor . As an agonist, it mimics the action of serotonin at the 5-HT1A receptor, leading to increased receptor activity. As an antagonist at the α1-adrenergic receptor, it blocks the action of adrenaline and noradrenaline, reducing receptor activity .
Biochemical Pathways
These pathways play key roles in mood regulation and the body’s response to stress .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats, dogs, and humans . The drug is well absorbed and is excreted predominantly in the feces of rats, equally in urine and feces of dogs, and to a major extent in human urine . Metabolic profiles, which were evaluated in urine and in rat bile, were similar following oral and intravenous dosing to rats and dogs .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its influence on serotonin and adrenergic signaling. By acting as an agonist at the 5-HT1A receptor, it may enhance serotonin signaling, potentially leading to improvements in mood and reductions in anxiety. Its antagonistic action at the α1-adrenergic receptor may reduce the effects of adrenaline and noradrenaline, potentially leading to a reduction in symptoms of anxiety and psychosis .
Action Environment
The action, efficacy, and stability of this compound, like many other drugs, can be influenced by various environmental factors. These can include factors such as diet, lifestyle, co-administration of other medications, and individual genetic variations . .
Biochemical Analysis
Biochemical Properties
Enciprazine is a potent agonist of the 5-HT1A receptor . It shows anxiolytic activity and can be used in the research of anxiety disorders and depression . The compound interacts with the α1-adrenergic receptor and 5-HT1A receptor , indicating its role in biochemical reactions involving these receptors.
Cellular Effects
Given its high affinity for the α1-adrenergic receptor and 5-HT1A receptor , it can be inferred that this compound may influence cell function by modulating these receptors’ signaling pathways, potentially affecting gene expression and cellular metabolism.
Molecular Mechanism
This compound’s mechanism of action is primarily through its agonistic activity on the 5-HT1A receptor It may exert its effects at the molecular level through binding interactions with this receptor, potentially leading to changes in gene expression
Metabolic Pathways
It is known that this compound is a non-benzodiazepine anxiolytic drug
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Enciprazine involves several key steps:
Alkylation of 3,4,5-trimethoxyphenol (Antiarol) with epichlorohydrin: This reaction produces (3,4,5-trimethoxyphenoxy)methyl oxirane.
Opening of the epoxide with o-anisyl-piperazine: This step completes the synthesis of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis route described above can be scaled up for industrial applications. The process involves standard organic synthesis techniques, including alkylation and epoxide ring-opening reactions.
Chemical Reactions Analysis
Types of Reactions: Enciprazine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenyl rings or the piperazine moiety.
Reduction: This reaction can target the nitrogen atoms in the piperazine ring.
Substitution: This reaction can occur on the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry: As a model compound for studying phenylpiperazine derivatives.
Biology: For its interactions with neurotransmitter receptors.
Medicine: As a potential anxiolytic and antipsychotic agent.
Industry: Potential applications in the development of new pharmaceuticals .
Comparison with Similar Compounds
- Acaprazine
- Batoprazine
- Eltoprazine
- Enpiprazole
- Fluprazine
- Lidanserin
- Ensaculin
- Mafoprazine
- BMY-14802
- Azaperone
- Fluanisone
Comparison: Enciprazine is unique due to its specific receptor affinity profile and its potential anxiolytic and antipsychotic effects. Unlike some similar compounds, this compound was never marketed, which limits its practical applications but makes it a valuable compound for research .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQCNASWXSCJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68576-88-5 (hydrochloride) | |
| Record name | Enciprazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3057806 | |
| Record name | Enciprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68576-86-3 | |
| Record name | Enciprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68576-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Enciprazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enciprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENCIPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6X660925G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-butyl N-[1-[[2-[[5-[[1-[(6-amino-2-methylpyrimidin-4-yl)methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-cyclohexyl-3-hydroxy-5-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(2,6-ditritiophenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B1671206.png)
![tert-butyl N-[1-[[1-[[1-cyclohexyl-3-hydroxy-5-[[3-methyl-1-oxo-1-(tetrazol-2-ylmethylamino)pentan-2-yl]amino]-5-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1671207.png)
![(2S,3S)-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-2-[[(3S,4S)-4-[[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-5-cyclohexyl-3-hydroxypentanoyl]amino]-3-methylpentanamide](/img/structure/B1671208.png)


